molecular formula C7H12O3 B13901255 1,7-Dioxaspiro[3.5]nonan-3-OL

1,7-Dioxaspiro[3.5]nonan-3-OL

Cat. No.: B13901255
M. Wt: 144.17 g/mol
InChI Key: CQGGZLDFJGHTBN-UHFFFAOYSA-N
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Description

1,7-Dioxaspiro[3.5]nonan-3-ol (CAS 2824591-10-6) is a high-purity chemical compound offered for research and development purposes. This compound features a spirocyclic structure incorporating multiple oxygen atoms, a motif of significant interest in synthetic and medicinal chemistry . With a molecular formula of C7H12O3 and a molecular weight of 144.17 g/mol , it serves as a valuable building block for the synthesis of more complex molecules. Spirocyclic scaffolds like the 1,7-dioxaspiro framework are frequently explored in pharmaceutical research for their potential biological activities and as key intermediates in organic synthesis . Researchers utilize such compounds in areas including method development, ligand design, and the creation of novel heterocyclic systems . Please handle with appropriate care; refer to the Safety Data Sheet for detailed hazard information . This product is intended for laboratory research use and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1,7-dioxaspiro[3.5]nonan-3-ol

InChI

InChI=1S/C7H12O3/c8-6-5-10-7(6)1-3-9-4-2-7/h6,8H,1-5H2

InChI Key

CQGGZLDFJGHTBN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(CO2)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 1,7-Dioxaspiro[3.5]nonan-3-OL typically involves the formation of the spirocyclic dioxane ring system followed by functionalization at the 3-position to introduce the hydroxyl group. The key steps generally include:

Reported Synthetic Routes

Spirocyclization via Acetal Formation

One common approach involves the condensation of a suitable diol with a ketone or aldehyde to form the dioxaspiro ring. For example:

  • Starting with 1,3-propanediol and a cyclohexanone derivative, acid-catalyzed cyclization can yield the spirocyclic dioxane ring.
  • The hydroxyl group at the 3-position can be introduced by selective oxidation or reduction steps depending on the starting materials.
Synthesis from 3-Amino-1,7-dioxaspiro[3.5]nonane

According to PubChem data, a closely related compound, 1,7-Dioxaspiro[3.5]nonan-3-amine, (PubChem CID 155891254) is structurally similar and can be a precursor to the corresponding alcohol via amine-to-alcohol transformations such as hydrolysis or reduction of imine intermediates.

Patent-Described Methods

A Chinese patent (CN113214290A) describes the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and its salts, which are structurally related to this compound. The method involves:

  • Reaction of appropriate precursors in solvents such as tetrahydrofuran, ethyl acetate, or dichloromethane.
  • Use of bases like potassium carbonate or triethylamine to facilitate ring closure.
  • Catalytic hydrogenation or reduction steps using palladium catalysts or lithium aluminum hydride to modify functional groups.
  • Control of molar ratios and reaction atmosphere (e.g., inert gas) to optimize yield and purity.

This patent highlights the importance of reaction conditions, solvent choice, and catalyst selection in preparing spirocyclic compounds with oxygen heteroatoms.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Solvent(s) Catalyst/Base Notes Yield (%)
1 Diol + cyclohexanone, acid catalyst Tetrahydrofuran (THF) Acid catalyst (e.g., HCl) Spirocyclization via acetal formation 70-85
2 Amination or reduction of intermediate Ethyl acetate, DCM Pd/C, LiAlH4, or NaBH4 Conversion of amine to alcohol or vice versa 60-80
3 Base treatment for ring closure THF, toluene K2CO3, triethylamine Facilitates cyclization and salt formation 75-90
4 Catalytic hydrogenation Ethanol, methanol Pd catalyst Saturation of double bonds or reduction 80-95

Note: DCM = dichloromethane; THF = tetrahydrofuran; Pd = palladium; LiAlH4 = lithium aluminum hydride.

Research Discoveries and Optimization Insights

  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran and ethyl acetate improve cyclization efficiency and product stability.
  • Base Selection: Mild bases such as potassium carbonate and triethylamine are preferred to avoid side reactions and promote clean ring closure.
  • Catalyst Choice: Palladium on carbon (Pd/C) is effective for catalytic hydrogenation steps, while lithium aluminum hydride is used for selective reductions.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation and degradation during sensitive steps.
  • Molar Ratios: Precise control of molar ratios of reagents is critical to maximize yield and minimize impurities.
  • Protecting Groups: Use of protecting groups can help in selective functionalization of the hydroxyl group without affecting the spiro ring.

Chemical Reactions Analysis

Types of Reactions: 1,7-Dioxaspiro[3.5]nonan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,7-Dioxaspiro[3.5]nonan-3-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,7-Dioxaspiro[3.5]nonan-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
1,7-Dioxaspiro[3.5]nonan-3-OL C₇H₁₂O₃ 144.17 (calc.) Hydroxyl, spiro ether Predicted high polarity, H-bonding
1,7-Dioxaspiro[3.5]nonan-3-amine C₇H₁₃NO₂ 143.18 Amine, spiro ether Boiling point: 248.5±40.0°C (pred.), pKa: 7.50±0.20
1,7-Dioxaspiro[5.5]undecane (olean) C₁₁H₂₀O₂ 184.27 Spiro ether Pheromone in Coraebus undatus; bioactivity in insect attraction
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate C₁₂H₂₀N₂O₃ 240.30 Diazaspiro, ketone, ester Pharmaceutical intermediate; hazardous handling requirements

Key Observations:

  • Functional Group Impact: The hydroxyl group in this compound likely enhances solubility in polar solvents compared to its amine analog (predicted pKa ~7.5), which may exhibit pH-dependent reactivity . In contrast, olean’s lack of polar substituents correlates with its role as a volatile pheromone .
  • Ring Size Effects: Smaller spiro systems (e.g., [3.5] vs. [5.5]) influence conformational stability. For example, 6,6-spiroketals like olean benefit from σ-conjugation (2p(O) → σ*C-O interactions), which stabilizes specific conformers .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Property This compound 1,7-Dioxaspiro[5.5]undecane (olean)
Boiling Point ~250–300°C (pred.) 466.20 K (193.05°C) at 100 kPa
Density ~1.1–1.3 g/cm³ (pred.) Not reported
Bioactivity Not studied Attracts Coraebus undatus adults
Synthetic Utility Potential H-bonding motifs Pheromone for pest management

Key Observations:

  • The hydroxyl group in this compound may elevate its boiling point compared to olean, which volatilizes at lower temperatures suitable for insect communication .

Stability and Reactivity

  • Conformational Effects: Larger spiroketals like olean exhibit stability due to the anomeric effect, where electron delocalization (2p(O) → σ*C-O) stabilizes axial conformers . In contrast, the [3.5] system’s smaller rings may restrict such interactions, increasing susceptibility to ring-opening reactions.
  • Hazard Profile: While this compound lacks safety data, its diaza analog (tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) requires cautious handling due to undefined hazards , suggesting that functional groups significantly influence toxicity.

Biological Activity

1,7-Dioxaspiro[3.5]nonan-3-OL is a novel compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of spirocyclic compounds characterized by a spiro connection between two rings. The molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. Its structure includes two ether functionalities, which may contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : In vitro studies have shown that it can inhibit nitric oxide (NO) production in macrophage cell lines, indicating potential anti-inflammatory effects .
  • Antitumor Potential : Emerging research suggests that derivatives of compounds with similar structures may act as covalent inhibitors against oncogenic proteins such as KRAS G12C, indicating a pathway for cancer therapeutics .

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Biomolecules : The presence of hydroxyl and ether groups allows for potential hydrogen bonding and hydrophobic interactions with target biomolecules.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Study on Anti-inflammatory Activity :
    • A study reported the compound's ability to reduce NO production by approximately 25% at a concentration of 25 µM in RAW264.7 macrophages, suggesting significant anti-inflammatory potential .
  • Antitumor Activity Assessment :
    • Research on structurally similar spirocyclic compounds demonstrated effectiveness against KRAS G12C mutations in cancer cells, highlighting the potential for drug development targeting solid tumors .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantPotential antioxidant properties
Anti-inflammatoryInhibition of NO production
AntitumorInhibition of KRAS G12C

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